

Camelliaside A: A Comprehensive Technical Profile

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Compound of Interest

Compound Name: Camelliaside A

Cat. No.: B12432865

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Camelliaside A is a complex flavonoid, specifically a flavonol triglycoside, naturally occurring in plants of the *Camellia* genus, including the common tea plant (*Camellia sinensis*) and *Camellia oleifera*.^{[1][2][3]} It has garnered interest within the scientific community for its potential biological activities, including antioxidant and enzyme inhibitory effects.^{[4][5][6]} This document provides an in-depth overview of its chemical structure, physicochemical properties, and the experimental methodologies used for its isolation and characterization, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

Camelliaside A is structurally composed of a kaempferol aglycone linked to a branched trisaccharide chain. The sugar moiety consists of a central glucose molecule substituted with a galactose and a rhamnose unit.^{[1][7]} The precise structure was elucidated through extensive spectroscopic analysis and chemical methods.^{[7][8]}

The systematic IUPAC name for **Camelliaside A** is 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one.^[1] More commonly, it is described as kaempferol 3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside.^{[1][7]}

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Reference
Molecular Formula	C ₃₃ H ₄₀ O ₂₀	[1][2][4][9]
Molecular Weight	756.66 g/mol	[2][9][10]
Exact Mass	756.21129366 Da	[1]
CAS Number	135095-52-2	[1][4][9]

| SMILES | C[C@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O)O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=C(C=C6O)CO)O)O)">C@@HO |
[1][4][9] |

Physicochemical and Biological Data

Camelliaside A is typically supplied as an off-white to light yellow solid.[10][11] Its solubility and biological activity have been characterized in various assays.

Table 2: Physicochemical Properties

Property	Value	Reference
Purity	≥98% (HPLC)	[4][9]
Solubility	Soluble in Methanol, Ethanol, DMSO, Pyridine	[4][9][10][12]
UV Absorption (λ _{max})	214, 263, 330 nm	[4]

| Storage | Store at 4°C protected from light. For stock solutions in solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. |[10][11] |

Table 3: Reported Biological Activities

Activity	Assay	Result (IC ₅₀)	Reference
Antioxidant	Superoxide radical scavenging (cell-free)	137.44 μ M	[4]
Enzyme Inhibition	5-Lipoxygenase (RBL-1 rat basophilic leukemia cells)	390 μ M	[4]

| Enzyme Inhibition | Recombinant human monoamine oxidase B (MAO-B) | Inhibition observed at 1 μ M [4] |

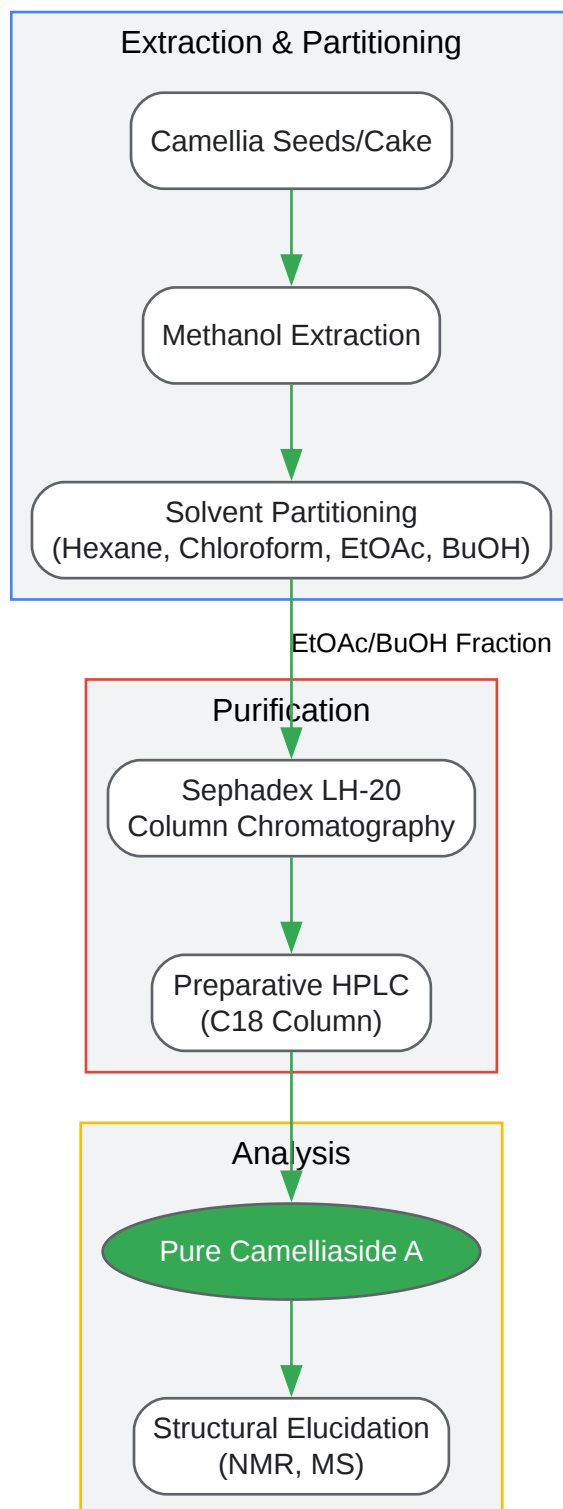
Experimental Protocols

The isolation and structural determination of **Camelliaside A** involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

This generalized protocol is based on methodologies reported for the isolation of flavonol glycosides from Camellia species.[13][14]

- Extraction: Air-dried and powdered seeds or seed cake of Camellia sinensis are extracted exhaustively with methanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.[2][13][15]
- Solvent Partitioning: The crude extract is suspended in an aqueous solution (e.g., methanol:water 1:4) and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.[13][14]
- Column Chromatography: The ethyl acetate or n-butanol fraction, typically rich in flavonoids, is subjected to column chromatography. Sephadex LH-20 is a common stationary phase, with elution gradients of solvents like chloroform:methanol used to separate the components. [13][14]
- Preparative HPLC: Fractions containing **Camelliaside A** are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column

(e.g., C18). A suitable mobile phase, such as a gradient of water and methanol, is used to achieve high purity (>98%).^{[9][14]}



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Generalized workflow for **Camelliaside A** isolation.

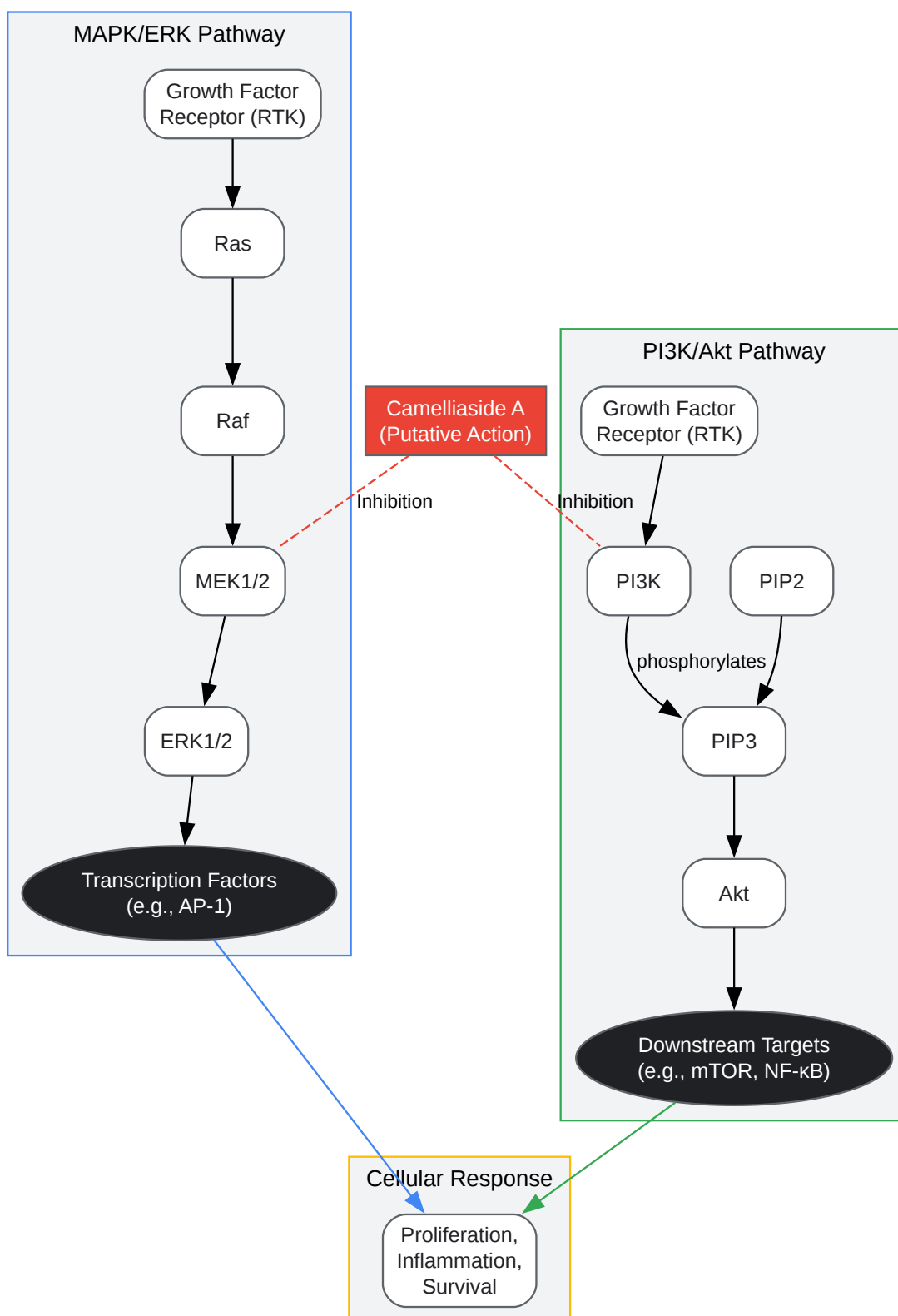
The definitive structure of **Camelliaside A** was established using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and high-resolution UPLC-QTOF-MS/MS are used to determine the exact molecular weight and elemental composition ($C_{33}H_{40}O_{20}$).[\[8\]](#)[\[16\]](#) Fragmentation patterns in MS/MS experiments help identify the aglycone and the sequence of sugar residues.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and ^{13}C) and 2D NMR (like COSY, HSQC) experiments are crucial for determining the complete chemical structure.[\[7\]](#)[\[8\]](#)[\[17\]](#)
 - 1H NMR: Provides information on the number and environment of protons, helping to identify the aromatic protons of the kaempferol backbone and the anomeric protons of the sugar units.[\[18\]](#)[\[19\]](#)
 - ^{13}C NMR: Reveals the number and type of carbon atoms, confirming the flavonol and sugar skeletons.
 - 2D NMR: Establishes connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and determination of the linkage points between the sugar units and the aglycone.[\[20\]](#)
- Enzymatic Hydrolysis: Controlled hydrolysis with specific enzymes (e.g., β -galactosidase, α -rhamnosidase) can be used to selectively cleave sugar residues, confirming their identity and linkage anomericities.[\[7\]](#)[\[12\]](#)

Putative Signaling Pathway Interactions

While studies specifically on **Camelliaside A** are limited, research on polyphenol-rich extracts from *Camellia* species suggests potential interactions with key cellular signaling pathways implicated in cancer and inflammation.[\[21\]](#)[\[22\]](#)[\[23\]](#) Extracts containing compounds like **Camelliaside A** have been shown to inhibit the PI3K/Akt and MAPK/ERK signaling cascades, which are critical for cell proliferation, survival, and inflammatory responses.[\[21\]](#)[\[23\]](#)

The proposed mechanism involves the inhibition of upstream receptor tyrosine kinases (RTKs) or other key kinases within these pathways, leading to a downstream reduction in the activation of transcription factors responsible for expressing inflammatory mediators and pro-proliferative proteins.



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Putative inhibition of MAPK and PI3K pathways.

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